Isosakuranin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Anti-Diabetic Properties

Scientific Field: Medicine and Pharmacy

Application Summary: Isosakuranin is a polysaccharide that has been shown to have anti-diabetic properties.

Anti-Inflammatory and Anti-Tumor Properties

Application Summary: Sakuranetin has been found to have anti-inflammatory and anti-tumor effects.

De Novo Biosynthesis from Glucose

Scientific Field: Biotechnology

Application Summary: A de novo biosynthesis pathway of Sakuranetin from glucose was constructed in engineered S.

Methods of Application: A multi-module metabolic engineering strategy was applied for improving Sakuranetin yield in S. This involved adjusting the copy number of Sakuranetin synthesis genes, removing the rate-limiting factor of the aromatic amino acid pathway, and optimizing the synthetic pathway of aromatic amino acids to enhance the supply of carbon flux for Sakuranetin.

Results or Outcomes: The resultant mutant S. cerevisiae exhibited a more than tenfold increase of Sakuranetin titer (50.62 mg/L) in shaking flasks.

Antimicrobial Effects

Application Summary: Sakuranetin has been found to have antimicrobial effects.

Therapeutic for Asthma

Application Summary: Sakuranetin has been found to be therapeutic for asthma.

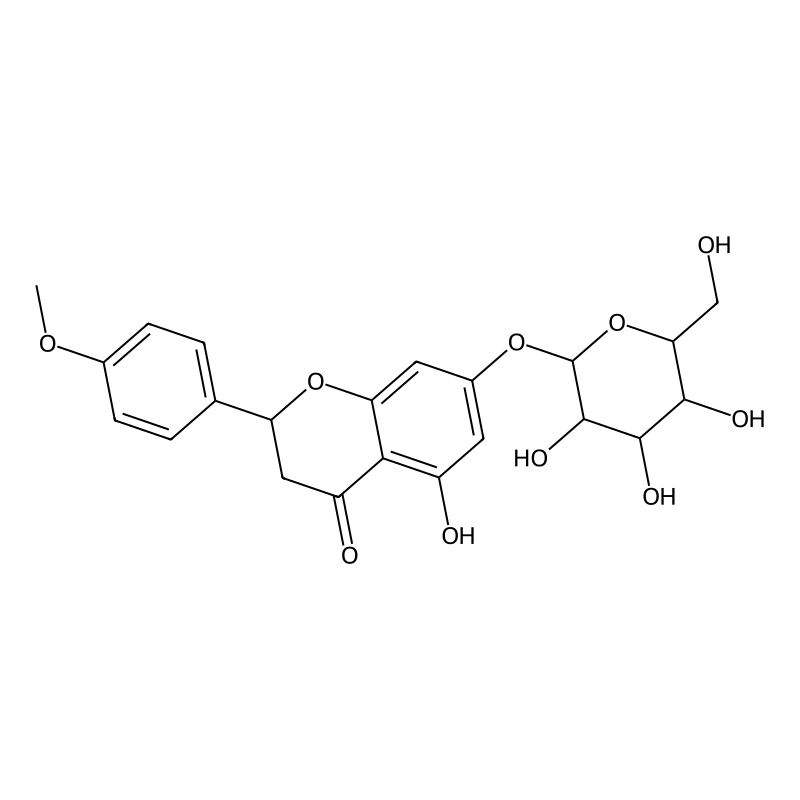

Isosakuranin is a flavonoid glycoside, specifically a flavanone, with the chemical formula C22H24O10 and a CAS number of 491-69-0. It is primarily derived from the genus Sophora, particularly from Sophora japonica, and has been noted for its various biological activities and potential therapeutic applications. The compound exhibits a complex structure characterized by multiple hydroxyl groups and sugar moieties, contributing to its solubility and biological interactions.

- Antioxidant activity: The structure of isosakuranin with its conjugated double bond system and hydroxyl groups suggests it may act as a free radical scavenger.

- Anti-inflammatory activity: Studies suggest isosakuranin may suppress the production of inflammatory mediators.

- Hydrolysis: This reaction can break down Isosakuranin into its aglycone form, isosakuranetin, and sugar components.

- Oxidation: Isosakuranin can be oxidized to form different flavonoid derivatives.

- Reduction: The compound can also participate in reduction reactions, altering its functional groups.

These reactions are significant for understanding the compound's stability and reactivity in biological systems.

Isosakuranin has been reported to exhibit several biological activities, including:

- Antioxidant Activity: It demonstrates strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells .

- Anti-inflammatory Effects: Studies have shown that Isosakuranin can reduce inflammation markers, making it a potential candidate for treating inflammatory diseases .

- Antiviral Properties: Research indicates that Isosakuranin possesses virucidal activity against certain viruses, suggesting its utility in antiviral therapies .

The synthesis of Isosakuranin can be achieved through several methods:

- Modified Koenigs-Knorr Reaction: This method involves using Isosakuranetin as a starting material along with acetobromrutinose to produce Isosakuranin.

- Extraction from Natural Sources: Isosakuranin can be isolated from plants like Sophora japonica through solvent extraction techniques followed by purification processes such as chromatography .

Isosakuranin has potential applications in various fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being investigated for use in developing drugs for chronic diseases such as diabetes and cardiovascular diseases.

- Cosmetics: Its antioxidant capabilities make it an attractive ingredient in skincare products aimed at reducing oxidative damage to the skin.

- Food Industry: As a natural antioxidant, Isosakuranin could be utilized in food preservation to enhance shelf life and maintain nutritional quality .

Interaction studies involving Isosakuranin have focused on its effects on cellular pathways and its interactions with other biomolecules. Research indicates that Isosakuranin may modulate signaling pathways related to inflammation and oxidative stress. Additionally, studies have explored its synergistic effects when combined with other flavonoids or compounds, enhancing its biological efficacy .

Isosakuranin shares structural similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Quercetin | Contains multiple hydroxyl groups; widely studied | Known for strong antioxidant properties |

| Kaempferol | Similar backbone but fewer hydroxyl groups | Exhibits anti-cancer properties |

| Rutin | A glycoside of quercetin; includes a rhamnose sugar unit | Known for vascular protective effects |

| Luteolin | Contains similar phenolic structures; less glycosylation | Exhibits anti-inflammatory properties |

| Isosakuranetin | Aglycone form of Isosakuranin; lacks sugar moiety | More potent antioxidant activity |

Isosakuranin is unique due to its specific glycosylation pattern and enhanced solubility, which contributes to its distinct biological activities compared to the other listed compounds. Its comprehensive study continues to reveal more about its potential health benefits and applications in various industries.

Botanical Sources in the Family Rosaceae and Leguminosae

Isosakuranin represents a flavonoid glycoside that demonstrates distinct distribution patterns within specific plant families, particularly the Rosaceae and associated botanical groups. The compound has been identified in several key botanical sources that provide insight into its natural occurrence and ecological significance.

Rosaceae Family Distribution

Within the Rosaceae family, isosakuranin has been documented in multiple genera, with the most significant occurrences reported in Prunus and Rosa species [1]. Prunus serrulata var. pubescens and Rosa chinensis var. spontanea have been specifically identified as natural sources of this flavonoid glycoside [1]. The Rosaceae family, comprising over 4,828 known species across 91 genera, represents one of the most economically important plant families, including various edible fruits such as apples, pears, quinces, apricots, plums, cherries, peaches, raspberries, blackberries, and almonds [2].

The genus Prunus, which contains approximately 200 species including plums, cherries, peaches, apricots, and almonds, has been particularly studied for its flavonoid content [2] [3]. Historical records indicate that sakuranin, a closely related compound to isosakuranin, was first described in 1908 in the cortex of cherry tree bark from Prunus species [4]. The structural similarity between sakuranin and isosakuranin suggests a common biosynthetic origin within this genus [1] [4].

Research on Prunus species has revealed extensive flavonoid diversity, with nearly 570 chemical compounds isolated from various Prunus species [3]. The flavonoid profiles of different Prunus species show characteristic patterns, with some species producing specific glycosides as major compounds [5]. Prunus maackii has been identified as containing significant antifungal activity through its flavonoid compounds, demonstrating the defensive role of these metabolites [6].

Rosa species within the Rosaceae family also contribute significantly to isosakuranin occurrence. Comprehensive studies on Rosa species have identified thirteen flavonol glycosides from petals of Rosa species belonging to different sections [7] [8]. The distribution patterns of flavonol glycosides in Rosa species serve as chemotaxonomic markers, indicating the systematic importance of these compounds in plant classification and evolutionary relationships [7] [8].

Rhamnaceae Family Occurrence

Beyond the Rosaceae family, isosakuranin has been isolated from Paliurus ramosissimus, a member of the Rhamnaceae family [9] [10]. This represents the first isolation of isosakuranin from the fruits of this species, expanding the known botanical distribution of this flavonoid glycoside [10]. The identification of isosakuranin in Paliurus ramosissimus demonstrates the compound's presence across different plant families, suggesting convergent evolutionary pathways for its biosynthesis.

Limited Occurrence in Leguminosae

While the Leguminosae family is renowned for its extensive flavonoid diversity, particularly isoflavonoids that serve crucial roles in plant-microbe interactions and symbiotic nitrogen fixation [11], direct evidence for isosakuranin occurrence in this family remains limited in current literature. The Leguminosae family is characterized by unique 5-deoxyflavonoid pathways, where compounds such as daidzein and genistein serve as specific signal molecules for rhizobial symbiosis [11]. The family produces distinctive pterocarpans and isoflavans as typical phytoalexins for defense against pathogenic organisms [11].

Biogenetic Routes in Flavonoid Glycoside Synthesis

The biosynthesis of isosakuranin follows the well-established flavonoid biosynthetic pathway, which represents one of the most extensively studied secondary metabolic networks in plant biology. This pathway involves the convergence of two major metabolic routes: the shikimate pathway and the acetate pathway, ultimately leading to the formation of complex flavonoid glycosides through a series of enzymatic transformations.

Shikimate Pathway Contribution

The biosynthetic journey begins with the shikimate pathway, which provides the aromatic ring B and the linking carbon chain (C6-C3 component) of the flavonoid skeleton [12] [13]. This pathway starts with the condensation of phosphoenolpyruvate from glycolysis and D-erythrose 4-phosphate from the pentose phosphate cycle, forming 3-deoxy-D-arabino-heptulosonic acid 7-phosphate [14] [13]. Through a series of enzymatic steps, the pathway produces phenylalanine as the key aromatic amino acid precursor [13].

Phenylalanine undergoes deamination by phenylalanine ammonia-lyase to yield trans-cinnamic acid [15] [16]. Subsequently, cinnamic acid 4-hydroxylase, a cytochrome P450 monooxygenase, hydroxylates the C4 position to produce para-coumaric acid [16]. The activation of para-coumaric acid occurs through the action of para-coumarate:CoA ligase, yielding para-coumaroyl-CoA, which serves as the essential precursor for flavonoid biosynthesis [16] [13].

Flavonoid Core Pathway

The committed step in flavonoid biosynthesis is catalyzed by chalcone synthase, the first and rate-limiting enzyme of the pathway [17] [18]. This enzyme condenses one molecule of para-coumaroyl-CoA with three molecules of malonyl-CoA, derived from the acetate pathway, to produce naringenin chalcone [19] [17]. Chalcone synthase functions as a homodimeric protein with each monomer possessing beta-keto synthase activity [18].

The chalcone intermediate undergoes isomerization by chalcone isomerase to form naringenin, a flavanone that serves as the central branching point for different flavonoid classes [19] [17]. From naringenin, the pathway can proceed through various enzymatic steps to generate different flavonoid subclasses, including flavones, flavonols, anthocyanins, and proanthocyanidins [19].

Glycosylation Mechanisms

The formation of flavonoid glycosides, including isosakuranin, involves the action of glycosyltransferases that catalyze the transfer of sugar moieties to flavonoid aglycones [19]. UDP-glucose:flavonoid 3-O-glucosyltransferase represents one of the key enzymes responsible for the 3-O-glucosylation of flavonoids [19]. These glycosylation reactions serve multiple functions, including stabilization of the flavonoid structure, modification of solubility properties, and alteration of biological activity [20].

The glycosylation process can occur at different positions on the flavonoid skeleton, with the most common sites being the 3-OH, 7-OH, and 4'-OH positions [19]. Multiple glycosylation events can result in complex glycoside structures with disaccharides or trisaccharides attached to the aglycone [19]. The specific pattern of glycosylation is often species-specific and contributes to the chemotaxonomic significance of flavonoid glycosides [7].

Regulation of Biosynthetic Pathways

The regulation of flavonoid biosynthesis involves complex transcriptional control mechanisms that coordinate the expression of biosynthetic genes [21]. The pathway is regulated by MYB-bHLH-WD40 transcriptional complexes that control both early biosynthetic genes and late biosynthetic genes [21]. Early biosynthetic genes, including chalcone synthase, flavanone synthase, and flavonol synthase, are primarily regulated by MYB transcription factors [21].

Environmental factors play crucial roles in regulating flavonoid biosynthesis [17] [21]. Light exposure, UV radiation, pathogen attack, and various stress conditions can induce the expression of flavonoid biosynthetic genes [17]. The stress-responsive nature of this pathway underlies the protective functions of flavonoids, including their roles in plant defense mechanisms [22] [17].

Transport and Compartmentalization

The cellular localization and transport of flavonoid glycosides involve specialized transport proteins [20]. MATE transporters have been identified as key players in the vacuolar sequestration of flavonoid glycosides [20]. These transporters show substrate specificity and can be enhanced by malonylation of the glycosides, which increases both affinity and transport efficiency [20].

Ecological Roles in Plant Defense Mechanisms

Flavonoid glycosides, including isosakuranin, serve crucial ecological functions in plant defense systems, representing sophisticated biochemical strategies that plants have evolved to cope with diverse biotic and abiotic stresses. These compounds function as multifunctional defense molecules that provide protection against pathogens, herbivores, and environmental challenges while maintaining essential physiological processes.

Antimicrobial Defense Functions

Flavonoid glycosides demonstrate significant antimicrobial activities that contribute to plant resistance against bacterial and fungal pathogens [23] [22]. These compounds function through multiple mechanisms, including direct toxicity to pathogenic microorganisms and enhancement of structural barriers that prevent pathogen penetration [24]. The antimicrobial properties of flavonoids are particularly important in the early stages of plant-pathogen interactions, where they serve as preformed defense compounds or phytoanticipins [23].

Research has demonstrated that flavonoids can inhibit the growth of various pathogenic fungi, including Fusarium species, Candida albicans, and other plant pathogens [25]. The antifungal activity of flavonoid compounds varies depending on their structural features, with glycosylation patterns influencing both potency and spectrum of activity [25]. The presence of hydroxyl groups and methoxy substitutions on the flavonoid skeleton contributes to the antimicrobial efficacy [25].

Phytoalexin Functions

In response to pathogen attack, plants can synthesize flavonoid-based phytoalexins that provide inducible defense responses [23] [26]. These compounds are synthesized de novo following pathogen recognition and accumulate at infection sites to limit pathogen growth and spread [26]. The rapid synthesis of flavonoid phytoalexins represents an active defense strategy that complements the constitutive presence of preformed antimicrobial compounds [23].

The synthesis of phytoalexins involves the coordinated upregulation of flavonoid biosynthetic genes in response to pathogen-associated molecular patterns [27]. This response is mediated by complex signaling cascades that include salicylic acid, jasmonic acid, and reactive oxygen species as key signaling molecules [26]. The induction of flavonoid synthesis represents part of the systemic acquired resistance response that provides long-lasting protection against subsequent pathogen attacks [27].

Antioxidant and UV Protection

Flavonoid glycosides serve essential protective functions against abiotic stresses, particularly oxidative stress and UV radiation damage [22] [24]. These compounds function as efficient scavengers of reactive oxygen species, protecting cellular components from oxidative damage [24]. The antioxidant properties of flavonoids are particularly important under high light conditions and during stress responses when reactive oxygen species production increases [24].

UV protection represents one of the most significant ecological functions of flavonoids in terrestrial plants [22] [24]. Flavonoids absorb UV-B radiation effectively, preventing damage to photosynthetic apparatus and DNA [24]. The localization of flavonoids in epidermal cells creates an effective UV screen that protects underlying photosynthetic tissues [24]. This protective function was crucial during plant terrestrialization and continues to be essential for plant survival in terrestrial environments [24].

Herbivore Deterrence

Flavonoid glycosides contribute to plant defense against herbivorous insects and other feeding organisms through multiple mechanisms [23] [24]. These compounds can reduce plant tissue palatability, making them less attractive to herbivores [23]. Some flavonoids exhibit direct toxicity to insect herbivores, affecting their growth, development, and survival [23].

The deterrent effects of flavonoids against herbivores involve both behavioral and physiological responses [23]. Flavonoids can interfere with insect digestive processes, reduce nutrient absorption, and affect hormone regulation in herbivorous insects [23]. The presence of flavonoids in plant tissues can also trigger avoidance behaviors in herbivores, reducing feeding pressure on protected plants [23].

Symbiotic Interactions

In leguminous plants, specific flavonoids serve as signal molecules that facilitate beneficial plant-microbe interactions [24] [11]. Flavonoids such as daidzein and genistein function as specific signals that activate nodulation genes in symbiotic rhizobia, initiating the process of root nodulation and nitrogen fixation [11]. This signaling function demonstrates the dual role of flavonoids in both defense and beneficial interactions [24].

The signaling function of flavonoids in symbiotic relationships represents a sophisticated regulatory mechanism that allows plants to distinguish between beneficial and pathogenic microorganisms [24]. The specificity of flavonoid signals contributes to the establishment of species-specific symbiotic associations that are crucial for plant nutrition and soil nitrogen cycling [11].

Cell Wall Reinforcement

Flavonoid compounds contribute to structural defense mechanisms through their incorporation into cell wall components [23] [24]. These compounds can form cross-links with cell wall polymers, increasing mechanical strength and creating physical barriers against pathogen penetration [28]. The reinforcement of cell walls represents a passive defense strategy that complements the active antimicrobial properties of flavonoids [23].

The deposition of flavonoids in cell walls occurs in response to pathogen attack and mechanical wounding [28]. This process involves the oxidative coupling of flavonoid molecules with lignin and other cell wall components, creating a strengthened barrier that resists pathogen invasion [28]. The temporal and spatial regulation of cell wall reinforcement ensures that defensive responses are deployed effectively at sites of potential pathogen entry [28].

Ecological Significance and Evolution

The multifunctional nature of flavonoid glycosides has contributed to their evolutionary success and widespread distribution in terrestrial plants [24]. The ability of these compounds to provide protection against multiple stress factors makes them particularly valuable for plant survival in variable environments [22] [24]. The diversity of flavonoid structures reflects the evolutionary pressure to develop effective defense mechanisms against diverse threats [24].

Ethanol-Water Extraction Systems

Ethanol-water mixtures represent the most extensively employed solvent systems for isosakuranin extraction from plant materials. The optimal ethanol concentration varies from 60% to 95% depending on the specific plant matrix and extraction objectives [1] [2] [3]. The 60% ethanol-water system demonstrates exceptional efficiency for flavonoid extraction, particularly when employed at 50°C for sequential extractions of 2 hours each [1]. This protocol utilizes elevated temperature to enhance cell wall permeability and increase the diffusion coefficient of target compounds, while the aqueous component facilitates the dissolution of glycosidic forms of isosakuranin.

The 70% ethanol-water system has emerged as a standard protocol for isoflavonoid extraction due to its ability to provide high yields while maintaining compound integrity [2] [4] [5]. This concentration represents an optimal balance between polarity and extraction efficiency, allowing for selective extraction of flavonoid glycosides without excessive co-extraction of unwanted matrix components such as chlorophyll and waxes. Extraction is typically performed at room temperature for 24 hours under gentle agitation to minimize thermal degradation of heat-labile compounds.

Higher ethanol concentrations, particularly 95% aqueous ethanol, demonstrate superior extraction yields for isosakuranin from certain plant matrices [3]. The maceration process involves grinding dried plant material and extracting with 95% aqueous ethanol under gentle stirring for 24 hours at room temperature. This approach is particularly effective for materials with high levels of lipophilic interferents, as the higher ethanol concentration reduces the extraction of polar impurities while maintaining adequate solubility for isosakuranin.

Methanol-Water Extraction Systems

Methanol-water mixtures, particularly at 70% concentration, provide excellent extraction efficiency for isoflavonoids including isosakuranin [2] [6]. The 70% methanol system demonstrates superior performance compared to pure methanol or water alone, achieving complete extraction of target compounds within 45 minutes when combined with ultrasonic assistance. The enhanced extraction efficiency is attributed to the optimal balance of hydrogen bonding and dipole interactions that facilitate disruption of plant cell walls and dissolution of glycosidic compounds.

The methanol-water system offers several advantages over ethanol-based extraction, including lower boiling point for easier solvent removal, enhanced penetration of plant tissues, and improved dissolution of phenolic compounds. However, the higher toxicity of methanol requires additional safety considerations and specialized waste disposal procedures.

Aqueous Extraction Methods

Water extraction represents the most environmentally sustainable approach for isosakuranin isolation, particularly suitable for large-scale applications where solvent recovery and environmental impact are primary considerations [7]. Aqueous extraction at elevated temperatures (90°C) for extended periods (6 hours) can achieve significant recovery of isosakuranin, particularly the malonyl-glucoside forms which demonstrate high water solubility.

The effectiveness of water extraction can be enhanced through pH modification, with alkaline conditions (pH 10) demonstrating comparable extraction efficiency to 70% aqueous ethanol for certain isoflavonoid compounds [7]. The mechanism involves ionization of phenolic hydroxyl groups, increasing water solubility and facilitating extraction from plant matrices.

Sequential Extraction Protocols

Sequential extraction employing solvents of increasing polarity provides comprehensive recovery of isosakuranin and related compounds while enabling preliminary fractionation [8] [9]. The typical sequence involves initial extraction with hexane to remove lipophilic components, followed by ethyl acetate extraction to isolate flavonoid aglycones, and finally butanol or methanol-water extraction for glycosidic forms.

This approach offers several advantages including reduced interference from co-extracted compounds, improved purification efficiency in subsequent steps, and the ability to selectively target different forms of isosakuranin based on their polarity. The ethyl acetate fraction typically contains the highest concentration of isosakuranin and demonstrates the most potent biological activities [8] [9].

Chromatographic Purification Strategies

Column Chromatography Systems

Silica gel column chromatography represents the foundational technique for isosakuranin purification, typically employing silica gel (70-230 mesh) with gradient elution systems [1] [8]. The gradient typically progresses from hexane-ethyl acetate mixtures (9:1 to 8:2) for initial separation, followed by increasing ethyl acetate concentration to elute isosakuranin. This approach allows for systematic separation based on polarity differences, with isosakuranin typically eluting in the intermediate polarity fractions.

Sephadex LH-20 column chromatography provides excellent separation for flavonoid compounds through size exclusion and hydrogen bonding mechanisms [8] [9]. The stationary phase consists of cross-linked dextran beads that separate compounds based on molecular size and polarity. Methanol is commonly employed as the mobile phase, providing isocratic elution with flow rates of 0.1 mL/min. This technique is particularly effective for removing high molecular weight contaminants and achieving high purity fractions.

Polyamide column chromatography offers selective retention of phenolic compounds through hydrogen bonding interactions between polyamide and phenolic hydroxyl groups [4]. The separation mechanism involves differential binding strength based on the number and position of hydroxyl groups, allowing for selective purification of isosakuranin from closely related flavonoids.

High-Performance Liquid Chromatography

Reversed-phase HPLC represents the most widely employed analytical and preparative technique for isosakuranin purification and quantification [8] [10] [11]. C18 stationary phases demonstrate excellent separation efficiency with gradient elution systems employing water-acetonitrile or water-methanol mobile phases. Typical conditions include flow rates of 1.0 mL/min, column temperatures of 25-30°C, and detection wavelengths of 280-286 nm where isosakuranin exhibits maximum absorbance.

The gradient elution program typically initiates with 10% organic modifier, increasing to 80% over 15-20 minutes to achieve optimal separation of isosakuranin from co-eluting compounds [8] [11]. This approach provides baseline resolution with retention times typically ranging from 15-20 minutes depending on column dimensions and gradient conditions.

Chiral HPLC employing Chiralpak AD-RH columns enables stereospecific separation of isosakuranin enantiomers [10] [11]. The chiral stationary phase consists of amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, providing enantioselective recognition through chiral interactions. Isocratic elution with 100% methanol at 0.40 mL/min achieves baseline separation with retention times of approximately 38 minutes for (2S)-isosakuranin and 51 minutes for (2R)-isosakuranin.

Preparative Chromatography

Preparative HPLC systems enable isolation of isosakuranin at milligram to gram scales for structural characterization and biological evaluation [12] [13]. Semi-preparative columns (10-19 mm internal diameter) with C18 stationary phases provide optimal balance between resolution and loading capacity. Isocratic elution at the appropriate organic modifier concentration, determined from analytical gradient runs, maximizes productivity while maintaining separation quality.

The preparative approach involves calculation of optimal injection volume and concentration based on column loading capacity and resolution requirements [12] [13]. Typical loading ranges from 1-5% of column volume, with sample concentrations optimized to maintain peak symmetry and resolution. Fraction collection is performed based on UV detection, with pooling of fractions containing target purity levels typically exceeding 95%.

Automated preparative systems incorporating fraction collection and concentration enable high-throughput purification with minimal operator intervention [12]. These systems can process multiple injections automatically, significantly improving productivity for large-scale isosakuranin isolation while maintaining consistent purity standards.

Quality Control Parameters for Standardization

Purity Assessment Protocols

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) serves as the primary method for isosakuranin purity determination [14] [8] [15]. The analytical protocol typically employs C18 reversed-phase columns with gradient elution systems optimized for resolution of isosakuranin from potential impurities. Purity calculation utilizes peak area normalization at 280-286 nm, with acceptance criteria typically requiring ≥95% purity for research applications and ≥98% for analytical standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides enhanced specificity for purity assessment through molecular weight confirmation and fragmentation pattern analysis [15] [16]. The technique enables detection of structural isomers and degradation products that may co-elute in conventional HPLC analysis. Electrospray ionization in positive mode typically produces [M+H]+ ions at m/z 449, with characteristic fragmentation patterns confirming structural integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and purity assessment through integration of diagnostic peaks [14] [17] [15]. One-dimensional 1H NMR and 13C NMR spectra are compared against reference standards, with chemical shift values and coupling patterns confirming structural identity. Two-dimensional NMR techniques including COSY, HSQC, and HMBC provide comprehensive structural elucidation for unknown compounds.

Method Validation Parameters

Analytical method validation follows International Conference on Harmonisation (ICH) guidelines, encompassing linearity, accuracy, precision, specificity, and robustness assessment [10] [11]. Linearity studies typically cover concentration ranges from 0.5-100 μg/mL with correlation coefficients (r²) ≥0.999. Calibration curves demonstrate excellent linearity across this range, enabling accurate quantification in various sample matrices.

Precision assessment includes both repeatability (intra-day) and intermediate precision (inter-day) evaluation [10] [11]. Repeatability studies involve sequential analysis of quality control samples with relative standard deviation (RSD) values typically <5% for retention time and <10% for peak area. Intermediate precision encompasses day-to-day, analyst-to-analyst, and instrument-to-instrument variability, with acceptance criteria of RSD <15%.

Accuracy evaluation utilizes recovery studies at multiple concentration levels (typically 50%, 100%, and 150% of target concentration) [10] [11]. Recovery percentages typically range from 86.93% to 104.05% with bias values <15%, demonstrating acceptable accuracy across the analytical range. Spike recovery studies in relevant sample matrices confirm method performance in complex biological systems.

Impurity Profiling and Control

Systematic impurity profiling identifies potential degradation products and process-related impurities that may affect isosakuranin quality [20] [21]. Common impurities include the aglycone isosakuranetin resulting from glycosidic bond hydrolysis, positional isomers from extraction artifacts, and oxidation products from phenolic degradation. Each impurity requires individual qualification through isolation, structural characterization, and toxicological assessment.

Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions identify potential degradation pathways and degradation products [20]. These studies inform storage conditions, stability-indicating analytical methods, and acceptable impurity limits. Degradation products exceeding 0.1% relative to the main component require structural identification and safety qualification.